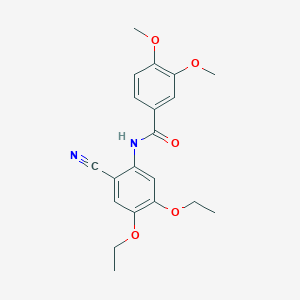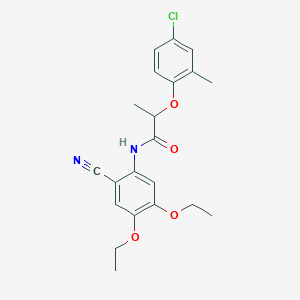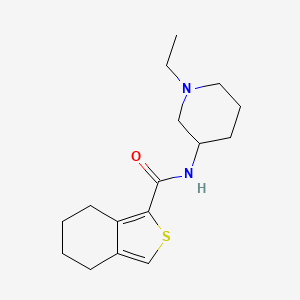
2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide
説明
2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide, also known as BPN-155, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BPN-155 is a small molecule inhibitor of the protein tyrosine phosphatase sigma (PTPσ), which is involved in neuronal regeneration and plasticity.
科学的研究の応用
2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has shown promise in several scientific research applications. One of the most promising areas is in the treatment of spinal cord injuries. PTPσ is known to inhibit axonal regeneration, and by inhibiting this protein, 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide could potentially promote axonal regeneration and improve functional recovery after spinal cord injury. 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has also shown potential in the treatment of neuropathic pain, as well as in the treatment of certain types of cancer.
作用機序
2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide works by inhibiting PTPσ, which is a transmembrane protein that is expressed in neurons. PTPσ is involved in the regulation of axonal growth and regeneration, and its inhibition by 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide could promote axonal regeneration and functional recovery after injury. PTPσ is also involved in the development of neuropathic pain, and its inhibition by 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide could reduce pain sensitivity.
Biochemical and Physiological Effects:
2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has been shown to have several biochemical and physiological effects. In animal models, 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has been shown to promote axonal regeneration and functional recovery after spinal cord injury. 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has been shown to have anti-tumor effects in certain types of cancer.
実験室実験の利点と制限
One of the advantages of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide is its specificity for PTPσ. This specificity allows for targeted inhibition of PTPσ without affecting other proteins. However, one of the limitations of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide is its low solubility, which can make it difficult to administer in vivo. In addition, the synthesis of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide is a complex process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide. One area of research is in the development of more soluble forms of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide, which could improve its efficacy in vivo. Another area of research is in the optimization of the dosing regimen for 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide, which could improve its therapeutic potential. Finally, research could focus on the development of other PTPσ inhibitors with different chemical structures, which could have different pharmacological properties and therapeutic applications.
特性
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-2-20-8-10-23(11-9-20)28-27(31)25-19-24(30(32)33)12-13-26(25)29-16-14-22(15-17-29)18-21-6-4-3-5-7-21/h3-13,19,22H,2,14-18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLOOSMXHOZBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4299003.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299011.png)
![N-(2,6-dimethylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4299023.png)
![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4299030.png)
![5-methyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299037.png)
![5,5-dimethyl-3-[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B4299044.png)
![methyl 6-benzoyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4299050.png)


![methyl 4-{[(2-cyano-4,5-diethoxyphenyl)amino]carbonyl}benzoate](/img/structure/B4299062.png)
![3-(1,1,2,2-tetrafluoroethoxy)-N-({[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B4299068.png)
![4-benzoyl-5-(3-fluorophenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4299073.png)
![3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299087.png)
